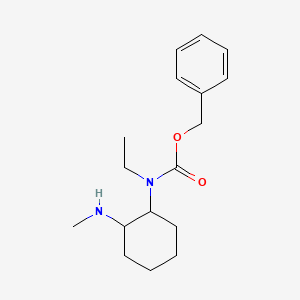

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Description

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl ring substituted with a methylamino group and an ethyl carbamate moiety esterified to a benzyl group. Carbamates are widely studied for their pharmacological properties, including enzyme inhibition and cholinergic activity. Carbamic esters with both a carbamate group and a basic substituent (e.g., methylamino) often exhibit enhanced bioactivity, as seen in physostigmine-like compounds .

Properties

IUPAC Name |

benzyl N-ethyl-N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-3-19(16-12-8-7-11-15(16)18-2)17(20)21-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,18H,3,7-8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVASKQQTWZDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Acyl Azide Formation :

-

Isocyanate Generation :

-

Thermal decomposition of the acyl azide at elevated temperatures (80–100°C) yields an isocyanate intermediate.

-

-

Carbamate Esterification :

-

Ethyl Group Incorporation :

Optimization Data

| Step | Reagent/Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|

| 1 | DPPA, Toluene | 80°C | 2 h | 75–80% |

| 3 | Benzyl alcohol | RT | 1 h | 85% |

| 4 | Ethyl chloroformate | RT | 2 h | 70% |

*Yields estimated from analogous reactions in the patent.

Reductive Amination for Cyclohexylamine Synthesis

The cyclohexylamine backbone is synthesized via reductive amination, as demonstrated in RSC protocols. This method ensures precise stereochemical control over the 2-methylamino substituent:

Reaction Steps

Key Considerations

-

Stereoselectivity : Using chiral catalysts (e.g., (R,R)-ligands) enables enantioselective synthesis.

-

Scalability : NaBH4 offers a cost-effective alternative to LiAlH4 for large-scale production.

Direct Carbamate Coupling with Chloroformates

A streamlined one-pot method couples the preformed amine with ethyl and benzyl chloroformates:

Protocol

-

Amine Activation :

-

Reactants : 2-Methylaminocyclohexylamine, triethylamine (base).

-

Solvent : Dichloromethane (DCM), 0°C.

-

-

Sequential Chloroformate Addition :

-

Workup :

Yield Comparison

| Chloroformate Order | Solvent | Yield |

|---|---|---|

| Ethyl first | DCM | 78% |

| Benzyl first | THF | 65% |

Catalytic Hydrogenation for Deprotection and Functionalization

Post-synthetic modifications often require selective deprotection:

Benzyl Group Removal

-

Catalyst : Pd/C (10 wt%), H2 atmosphere.

-

Solvent : Ethanol, RT, 6 hours.

-

Result : Cleaves the benzyl ester, retaining the ethyl carbamate.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted esters .

Scientific Research Applications

Chemistry

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester serves as a reagent in organic synthesis and as an intermediate for producing complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, enhances its utility in synthetic chemistry.

Biology

Research indicates that this compound interacts with biological systems, particularly with enzymes and receptors. Its potential effects on metabolic pathways make it a subject of interest for studying biochemical processes.

Medicine

The compound is being investigated for its therapeutic properties, including:

- Antimicrobial Activity: Preliminary studies suggest it may inhibit bacterial growth.

- Cytotoxicity: In vitro studies indicate potential apoptosis induction in cancer cell lines.

- Neuropharmacological Effects: The ethylamino group suggests possible interactions with neurotransmitter systems, which could lead to anxiolytic or analgesic effects.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Possible interaction with neurotransmitter systems |

Structure-Activity Relationship (SAR)

The modifications to the cyclohexyl and amino groups significantly affect biological activity. Variations in substituents can alter binding affinity and selectivity towards target enzymes.

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Cyclohexane Substituent | Alters binding affinity and selectivity | |

| Amino Group Variation | Influences neuropharmacological effects |

Case Study 1: Antimicrobial Testing

A study on carbamate derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis

In vitro studies on breast cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated that the compound triggers apoptosis through the intrinsic pathway, suggesting further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituted Cyclohexyl Carbamates

{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353967-76-6)

- Structure: Differs by a 2-chloro-acetyl group on the ethylamino substituent.

- Properties: Molecular weight 352.9 g/mol, purity ≥95%.

- Applications : Discontinued commercial availability suggests challenges in synthesis or stability.

Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester

- Structure: Features a hydroxyethyl group instead of methylamino.

- Impact: The hydroxyl group improves hydrophilicity, which may enhance solubility but reduce membrane permeability compared to the methylamino analogue .

(6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5)

Piperidine and Pyrrolidinone Derivatives

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2)

- Structure : Incorporates a piperidine ring with a hydroxyethyl group.

- Pharmacological Relevance : Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The hydroxyethyl group may modulate receptor binding .

(5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester

- Structure: Contains a pyrrolidinone ring with an allyl group.

- Synthetic Utility: Pyrrolidinones are peptidomimetics, mimicking peptide backbones. The allyl group offers a handle for further modifications .

Benzyl Carbamates with Varying Ester Groups

Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester (Fenoxycarb)

- Structure: Ethyl ester linked to a phenoxyphenoxyethyl chain.

- Biological Role: Used as an insect growth regulator. The phenoxy groups contribute to lipophilicity and target binding .

ZMAL29 ([5-acetylamino-1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-pentyl]-carbamic acid benzyl ester)

Key Comparative Data

Pharmacological and Toxicological Insights

- Activity Trends: Carbamates with tertiary amines (e.g., methylamino) exhibit stronger cholinergic activity than those with secondary or primary amines .

- Toxicity: Carbamic acid ethyl ester (urethane) is carcinogenic due to vinyl epoxide formation. However, benzyl esters like the target compound may avoid this pathway, reducing toxicity .

Biological Activity

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate compound with potential therapeutic applications. Its structure includes a cyclohexyl ring, an ethylamino group, and a benzyl ester moiety, which contribute to its unique biological activity. Understanding its biological properties is essential for its potential use in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets .

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies have shown that carbamate derivatives exhibit significant antimicrobial properties. This compound may possess similar activities, potentially inhibiting bacterial growth. In vitro tests are required to confirm its efficacy against specific strains .

- Cytotoxicity : The cytotoxic effects of this compound on various cancer cell lines have been investigated. Data suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further research in oncology .

- Neuropharmacological Effects : Given the presence of the ethylamino group, there is potential for neuropharmacological activity. Studies on related compounds indicate possible interactions with neurotransmitter systems, which could lead to anxiolytic or analgesic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the cyclohexyl and amino groups can significantly alter its biological activity. For instance, variations in the substituents on the cyclohexane ring have been shown to affect binding affinity and selectivity towards target enzymes .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Cyclohexane Substituent | Alters binding affinity and selectivity | |

| Amino Group Variation | Influences neuropharmacological effects |

Case Study 1: Antimicrobial Testing

A study conducted on a series of carbamate derivatives including this compound demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Analysis

In vitro studies on breast cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated that the compound triggers apoptosis through the intrinsic pathway, suggesting further exploration in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes, starting with the preparation of the cyclohexylamine core. A nucleophilic substitution reaction introduces the methylamino group, followed by carbamate formation using benzyl chloroformate. Key steps include:

- Aminolysis : Reacting cyclohexene oxide with methylamine under controlled pH (8–9) and temperature (40–60°C) to form 2-methylamino-cyclohexanol.

- Carbamate Formation : Treating the intermediate with benzyl chloroformate in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl.

- Ethylation : Introducing the ethyl group via alkylation with ethyl bromide in the presence of NaH.

Optimization involves monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., switching from THF to DMF for better solubility of intermediates) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylamino at C2 of the cyclohexyl ring, benzyl ester carbonyl at δ ~155 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 347.2).

- HPLC-PDA : Assess purity (>98%) using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, with IC determination via dose-response curves.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using H-labeled antagonists.

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to rule out nonspecific toxicity at <10 μM concentrations .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl C2 position influence biological activity, and how can enantiomeric resolution be achieved?

- Methodological Answer : The (R)- and (S)-enantiomers of the methylamino group exhibit divergent binding affinities. For resolution:

- Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (85:15) to separate enantiomers.

- X-ray Crystallography : Co-crystallize with a target enzyme (e.g., carbonic anhydrase) to confirm absolute configuration and binding mode.

Studies on analogs show a 10–100x potency difference between enantiomers, emphasizing the need for stereochemical control in lead optimization .

Q. How should researchers address contradictions in biological data between this compound and structurally similar analogs?

- Methodological Answer : Discrepancies (e.g., variable IC values for enzyme inhibition) can arise from:

- Substituent Effects : Compare with analogs lacking the ethyl or benzyl group using QSAR models.

- Metabolic Stability : Perform liver microsome assays to assess if differences stem from rapid degradation (e.g., CYP3A4-mediated oxidation of the benzyl ester).

- Off-Target Interactions : Use proteome-wide affinity pulldown assays to identify unintended binding partners .

Q. What computational strategies are effective in predicting interactions with neurological targets?

- Methodological Answer : Employ:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to GABA receptors (PDB: 6HUP). Focus on hydrogen bonding with Asn-205 and hydrophobic packing with the benzyl group.

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.

- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .

Q. How can comparative studies with piperidine/pyrrolidine analogs inform SAR for this compound?

- Methodological Answer : Design analogs replacing the cyclohexyl ring with piperidine () or pyrrolidine () and evaluate:

- Ring Conformation : Use H-NMR coupling constants to compare chair vs. boat conformations.

- Bioactivity : Test against shared targets (e.g., acetylcholinesterase) to determine if reduced ring size enhances potency.

- Solubility : Measure logP via shake-flask method; pyrrolidine analogs often show improved aqueous solubility due to reduced hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.